N-Hydroxy-2-methoxy-2-methylpropanimidamide
Description
N-Hydroxy-2-methoxy-2-methylpropanimidamide (CAS: 35613-84-4) is an amidoxime derivative characterized by a methoxy group and a methyl substituent on the propanimidamide backbone. Its IUPAC name is N'-hydroxy-2-methoxy-2-methylpropanimidamide, and it is synonymous with N-Hydroxyisobutyrimidamide . Structurally, the compound features a hydroxylamine group (-NHOH) attached to a carbon adjacent to both methoxy (-OCH₃) and methyl (-CH₃) substituents.
Properties
IUPAC Name |
N'-hydroxy-2-methoxy-2-methylpropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-5(2,9-3)4(6)7-8/h8H,1-3H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSXYTZTTODYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=NO)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-methoxy-2-methylpropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxy-2-methylpropanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of N’-hydroxy-2-methoxy-2-methylpropanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-methoxy-2-methylpropanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N’-hydroxy-2-methoxy-2-methylpropanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-methoxy-2-methylpropanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Substituent Variations in Propanimidamide Derivatives
The structural analogs of N-Hydroxy-2-methoxy-2-methylpropanimidamide differ primarily in substituent groups. Key examples include:
Key Observations :
Thioamide Analogs
Thioamide derivatives, such as 2-(4-Methoxybenzenethio)propanamide, replace the oxygen in the amide group with sulfur.
- Sulfur vs. Oxygen : Thioamides exhibit stronger hydrogen-bonding capabilities and altered electronic properties, which can influence reactivity in metal coordination or catalysis .
Functional Comparison with Hydroxamic Acids and Hydroxyureido Compounds
Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) and hydroxyureido derivatives (e.g., Hydroxyureido-L-3-phenylpropanamide) share functional similarities with this compound:
Key Differences :
- Reactivity : Hydroxamic acids (-CONHOH) are stronger metal chelators than amidoximes due to their bidentate binding capability, making them preferred in metalloenzyme inhibition .
- Stability : Amidoximes are more hydrolytically stable than hydroxyureido compounds, which may degrade under acidic conditions .
Solubility and Polarity
- This compound exhibits moderate water solubility due to its polar amidoxime and methoxy groups.
- In contrast, N-Hydroxy-2,2-dimethylpropanimidamide is less polar and more lipophilic, favoring organic solvents like ethanol or DMSO .
Biological Activity
N-Hydroxy-2-methoxy-2-methylpropanimidamide (also known as N'-hydroxy-2-methoxy-2-methylpropanimidamide) is a compound with a molecular formula of CHNO and a variety of potential biological activities. This article explores its biological activity based on diverse research findings, case studies, and structural characteristics.
Structural Characteristics
The compound features a hydroxyl group attached to a methoxy-substituted propanimidamide structure. Its structural formula can be represented as follows:
- Molecular Formula : CHNO
- SMILES Notation : CC(C)(/C(=N/O)/N)OC
This unique structure may influence its reactivity and interaction with biological systems.
Antioxidant Properties
Research indicates that compounds similar to N-hydroxy derivatives often exhibit antioxidant properties. Studies have shown that the presence of hydroxyl and methoxy groups can enhance the scavenging ability against reactive oxygen species (ROS). For instance, the antioxidant activity is typically evaluated through various assays that measure the ability to quench free radicals or inhibit oxidative damage in cellular models .
Cytotoxicity and Therapeutic Potential
Preliminary studies on related compounds indicate that N-hydroxy derivatives can exhibit cytotoxic effects against certain cancer cell lines. For example, compounds with similar structural motifs have been investigated for their ability to induce apoptosis in tumor cells, suggesting a potential therapeutic application in oncology . However, specific data on this compound's cytotoxicity remains sparse.
Case Studies
- Study on Antioxidant Activity : A study evaluated various N-hydroxy derivatives for their antioxidant capacity using the DPPH assay. Results indicated that compounds with methoxy substitutions showed significant radical scavenging activity compared to controls .
- Enzyme Interaction Analysis : Research examining the interaction of hydroxamic acids with GSTs revealed that modifications in the side chains could enhance binding affinity and enzymatic inhibition, supporting the hypothesis that this compound may similarly interact with these enzymes .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers assess the compound’s potential as an enzyme inhibitor in metabolic pathways?
- Methodology : Conduct enzyme inhibition assays (e.g., lactate dehydrogenase or cytochrome P450 isoforms) with varying inhibitor concentrations. Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive). Validate results with CRISPR-edited cell lines lacking target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
